molecular formula C18H15N3O6S2 B2370959 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 313469-83-9

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2370959
CAS No.: 313469-83-9
M. Wt: 433.45
InChI Key: XNHMBUAQJCLCJZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenylsulfonyl group at the 5-position and an ethoxybenzamide moiety at the 2-position. This compound belongs to the N-(thiazol-2-yl)benzamide class, a scaffold known for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name

4-ethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-2-27-14-7-3-12(4-8-14)17(22)20-18-19-11-16(28-18)29(25,26)15-9-5-13(6-10-15)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHMBUAQJCLCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the ethoxy group and the sulfonyl group is achieved through nucleophilic substitution reactions. The final step often involves the coupling of the thiazole derivative with 4-nitrophenylsulfonyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs and their key substituents:

Compound Name Core Structure Substituents Key Structural Differences
4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (Target) N-(thiazol-2-yl)benzamide 4-ethoxybenzamide, 5-(4-nitrophenylsulfonyl)thiazole Reference compound
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide N-(thiazol-2-yl)benzamide 4-phenoxybenzamide Phenoxy vs. ethoxy group
2-(4-nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide N-(thiazol-2-yl)acetamide Acetamide backbone, dual 4-nitrophenyl groups Acetamide replaces benzamide; additional nitro
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide N-(thiazol-2-yl)benzamide 3,4-dichlorobenzamide, morpholinomethyl, pyridinyl Chloro and heterocyclic substituents
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide N-(thiazol-2-yl)benzamide 2,4-difluorobenzamide, 5-chlorothiazole Halogen substitutions (F, Cl)

Key Observations :

  • Substituents on the benzamide (e.g., ethoxy, phenoxy, halogen) modulate electronic and steric properties, affecting solubility and target interactions.
Physicochemical Properties

Comparative spectral and physical data from analogous compounds:

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Reference
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide Not reported ~1660–1682 Aromatic protons (δ 7.36–8.32), sulfonyl groups
4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide 210 1611 Methoxy (δ 3.89), nitro (δ 8.20–8.40)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Not reported 1663–1682 Difluoro (δ 7.15–7.85), thiazole (δ 7.90)

Insights :

  • The target compound’s ethoxy group (δ ~1.35–1.50 for CH₃ and δ ~4.0–4.20 for OCH₂) would likely produce distinct NMR signals compared to methoxy or halogenated analogs .
  • Sulfonyl and nitro groups in similar compounds exhibit strong IR absorption at ~1250–1350 cm⁻¹ (S=O) and ~1520 cm⁻¹ (NO₂) .

Comparison :

  • The target compound’s 4-nitrophenylsulfonyl group may confer enhanced electron-deficient character, favoring interactions with enzymes like urease or bacterial targets .
  • Ethoxy substitution could improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy) .

Biological Activity

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenyl group, and a benzamide moiety. These structural components contribute to its biological activity by enabling interactions with various molecular targets within biological systems. The molecular formula for this compound is C16H17N3O5SC_{16}H_{17}N_{3}O_{5}S, with a molecular weight of approximately 367.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring and sulfonyl group are crucial for modulating enzyme activities, potentially acting as enzyme inhibitors or receptor modulators. This interaction may lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have demonstrated potent inhibitory effects against various cancer cell lines, including:

Cell Line IC50 (μM) Activity
HT-29 (Colon)15.0Significant growth inhibition
MCF-7 (Breast)12.5Moderate growth inhibition
A549 (Lung)18.0Effective against proliferation

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promising antimicrobial activity. Studies have reported that it can inhibit the growth of various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Efficacy :
    A study investigated the effects of this compound on HT-29 colon cancer cells. The results indicated an IC50 value of 15 μM, suggesting effective inhibition of cell growth through apoptosis induction as confirmed by flow cytometry analysis.
  • Antimicrobial Screening :
    Another research focused on evaluating the antimicrobial properties of the compound against several pathogens. The compound exhibited varying degrees of activity, with significant inhibition against Staphylococcus aureus at an MIC of 32 μg/mL.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism, which could lead to reduced tumor growth.
  • Cell Signaling Modulation : Research indicates that it may modulate signaling pathways related to inflammation and immune responses, further enhancing its therapeutic potential.

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